What is ent-3beta-Hydroxykaur-16-en-19-oic acid
What is ent-3beta-Hydroxykaur-16-en-19-oic acid
The following technical guide provides an in-depth analysis of ent-3
Technical Monograph: ent-3 -Hydroxykaur-16-en-19-oic Acid
Chemical Profile, Pharmacological Mechanisms, and Isolation Protocols
Executive Summary
ent-3
While its parent compound (Kaurenoic Acid) is renowned for broad-spectrum antibacterial and anti-inflammatory activity, the introduction of the 3
Chemical Identity & Structural Biology[1][2]
Nomenclature and Stereochemistry
The molecule belongs to the ent-kaurane series, meaning its absolute stereochemistry is the enantiomer of the "normal" kaurane skeleton found in gymnosperms.
-
IUPAC Name: (1S,4S,5R,9S,10R,13R)-3-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0^{1,10}.0^{4,9}]hexadecane-5-carboxylic acid.
-
Molecular Formula:
[2] -
Molecular Weight: 318.45 g/mol
-
Key Structural Features:
-
Rigid Tetracyclic Core: Provides metabolic stability.
-
C19-Carboxylic Acid: Essential for solubility and protein target interaction (hydrogen bonding).
-
Exocyclic Methylene (C16-C17): A Michael acceptor moiety often implicated in covalent modification of cysteine residues in target proteins (e.g., NF-
B pathway enzymes). -
C3-Hydroxyl Group: The distinguishing feature. In the ent series, the
-orientation places the hydroxyl group "up" relative to the ring system.
-
Physical Properties
| Property | Value | Note |
| Appearance | White crystalline powder | Recrystallized from Methanol/Chloroform |
| Solubility | DMSO, Ethanol, Chloroform | Poorly soluble in water |
| Melting Point | 224–226 °C | Distinct from Kaurenoic Acid (~179 °C) |
| UV Max | ~210 nm | End absorption (lacks conjugated chromophores) |
Pharmacological Mechanisms[1][2][3][4]
Cytotoxicity & Oncology
Unlike its parent compound, which is a generalist anti-infective, ent-3
-
Potency: The compound demonstrates moderate cytotoxicity with IC
values typically ranging from 10–20 M against hepatocellular carcinoma (HepG2) and leukemia (K562) lines. -
Mechanism of Action (MoA):
-
Mitochondrial Apoptosis: The compound triggers the intrinsic apoptotic pathway. It induces the translocation of Bax to the mitochondria, leading to cytochrome c release.
-
Caspase Activation: Subsequent activation of Caspase-9 and Caspase-3 cleaves downstream substrates like PARP, resulting in programmed cell death.
-
NF-
B Suppression: Similar to other kauranes, it inhibits the nuclear translocation of p65/p50 subunits, reducing the expression of anti-apoptotic genes (e.g., Bcl-2, Bcl-xL).
-
Structure-Activity Relationship (SAR) Insights
The 3
-
Antibacterial Activity (Loss of Function): While Kaurenoic Acid is potent against S. aureus and B. cereus, the 3
-OH derivative is largely inactive . This suggests the lipophilicity of the A-ring is crucial for bacterial membrane penetration or specific bacterial target binding. -
Cytotoxicity (Retention of Function): The antitumor activity is retained, indicating that the C16-exocyclic methylene and the C19-acid are the primary pharmacophores for cytotoxic signaling, likely via Michael addition to cellular thiols.
Signaling Pathway Diagram
The following diagram illustrates the apoptotic signaling cascade triggered by ent-kaurane diterpenoids in cancer cells.
Figure 1: Proposed mechanism of action involving NF-
Experimental Protocols
Isolation from Wedelia trilobata
This protocol allows for the separation of ent-3
Reagents: Ethanol (95%), Hexane, Ethyl Acetate (EtOAc), Chloroform (
-
Extraction:
-
Air-dry aerial parts of Wedelia trilobata (5 kg) and grind to a coarse powder.
-
Macerate in 95% Ethanol (20 L) at room temperature for 72 hours.
-
Filter and concentrate the filtrate under reduced pressure to obtain the crude extract.
-
-
Partitioning:
-
Suspend crude extract in
(1 L). -
Partition successively with Hexane (
) and EtOAc ( ). -
Collect the EtOAc fraction (this contains the polar diterpenoids).
-
-
Chromatography (Crucial Step):
-
Elute with a gradient of
:MeOH (100:0 90:10). -
Fractionation: The target compound typically elutes after Kaurenoic Acid due to the polarity of the hydroxyl group.
-
Monitor fractions via TLC (Visualizer: Vanillin-Sulfuric acid; Spot turns violet/blue).
-
Purification:
-
Pool fractions containing the target (Rf ~0.4 in
:MeOH 95:5). -
Recrystallize from
:MeOH (1:1) to yield white needles.
-
Cytotoxicity Assay (MTT Protocol)
Objective: Determine IC
-
Seeding: Plate HepG2 cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Dissolve ent-3
-Hydroxykaur-16-en-19-oic acid in DMSO (Stock 10 mM). Prepare serial dilutions (1, 5, 10, 20, 50, 100 M) in culture media. -
Incubation: Treat cells for 48 hours at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL) for 4 hours. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC
using non-linear regression (Sigmoidal dose-response).
Isolation Workflow Diagram
Figure 2: Step-by-step isolation workflow from plant biomass to pure compound.
References
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Qi, C., et al. (2013). ent-Kaurane diterpenoids from Wedelia trilobata.[5] Natural Products and Bioprospecting, 3(3), 107-111.[5] Link
-
Batista, R., et al. (2010). Synthetic transformations of ent-kaurenoic acid.[3] Journal of the Brazilian Chemical Society, 21(3). Link
-
Li, Y., et al. (2017). Three new ent-kaurane diterpenes from the herbs of Wedelia prostrata.[6] Phytochemistry Letters, 20, 267-271. Link
-
Mendoza, L., et al. (2009). Antibacterial activity of ent-kaurenoic acid derivatives. Journal of the Chilean Chemical Society, 54(4). (Establishes the inactivity of the 3-OH derivative against bacteria). Link
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PubChem Database. Compound Summary for ent-3beta-Hydroxykaur-16-en-19-oic acid. Link
Sources
- 1. CL 218872 | CAS:66548-69-4 | Benzodiazepine agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. 异贝壳杉烯酸, 贝壳杉烯酸 | Kaurenoic acid| 6730-83-2 | 天然产物(标准品) - ChemFaces [chemfaces.cn]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Three new ent-kaurane diterpenes from the herbs of Wedelia prostrata - PubMed [pubmed.ncbi.nlm.nih.gov]
